molecular formula C20H22N4O5 B2887520 3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097866-95-8

3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2887520
CAS No.: 2097866-95-8
M. Wt: 398.419
InChI Key: VZQUCFNQBFZLCB-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione, provided as a high-purity material for research applications. The structure is a sophisticated hybrid molecule featuring a 3-benzoxazol-2-one moiety linked via an acetyl-piperidine bridge to a cyclopropyl-imidazolidine-2,4-dione core. The 1,3-benzoxazol-2-one group is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and presence in compounds investigated for interaction with neurological targets such as the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor . The imidazolidine-2,4-dione (hydantoin) component is a well-established structure in various pharmacologically active compounds. This unique combination of structural features makes this chemical a valuable intermediate or tool compound for researchers in drug discovery and development, particularly for those exploring new ligands for central nervous system targets. The product is intended for For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material according to laboratory safety protocols.

Properties

IUPAC Name

3-cyclopropyl-1-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c25-17(11-23-15-3-1-2-4-16(15)29-20(23)28)21-9-7-13(8-10-21)22-12-18(26)24(19(22)27)14-5-6-14/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQUCFNQBFZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazole ring, the cyclopropylation of the imidazolidine-2,4-dione core, and the coupling of these intermediates under specific reaction conditions. Common reagents used in these steps include cyclopropyl bromide, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Benzoxazolone vs. Benzodiazolone ()

The compound in , 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide , replaces benzoxazolone with benzodiazolone. Key differences:

  • Electronic Effects : Benzodiazolone contains two nitrogen atoms, increasing basicity compared to the oxygen-containing benzoxazolone. This may alter binding affinity in enzyme active sites.
Property Target Compound Compound
Heterocycle Benzoxazolone Benzodiazolone
Key Substituent Cyclopropyl Bromo
Molecular Weight* ~400 (estimated) 449.01 (HRMS)
Bioactivity Unknown Selective inhibitor

*Molecular weight inferred from analogs in .

Benzoxazolone vs. Isoxazole ()

Compounds like 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole () feature fused isoxazole rings. Differences include:

  • Ring Strain : Isoxazole’s strained 5-membered ring increases reactivity compared to benzoxazolone’s 6-membered system.
  • Substituent Impact : The phenethyl group in enhances lipophilicity, likely improving blood-brain barrier penetration.

Piperidine-Linker Modifications

Acetyl vs. Carboxamide Linkages ()

The target compound’s acetyl linker contrasts with the carboxamide in :

  • Metabolic Stability : Acetylated compounds are prone to hydrolysis by esterases, whereas carboxamides are more stable .
Cyclopropyl vs. Cyclohexyl Substituents ()
  • Steric Effects : Cyclopropyl’s smaller size reduces steric hindrance, possibly improving target engagement compared to cyclohexyl.
  • Conformational Rigidity : Cyclopropyl’s rigid structure may restrict rotational freedom, enhancing binding specificity .

Bioactivity and Pharmacological Profiles

Antiphlogistic Activity ()

The compound XA-99 () shares an imidazolidine-2,4-dione core but substitutes the piperidine-benzoxazolone moiety with a piperidyl-acetylamino group. Key contrasts:

  • Potency : XA-99’s diethyl-azetidine dione core may enhance anti-inflammatory effects via increased lipophilicity.
  • Selectivity : The target compound’s benzoxazolone could provide unique hydrogen-bonding interactions, improving selectivity for inflammatory mediators.
Metabolic Stability ()

A structural analog in , 3-Cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione , replaces benzoxazolone with benzothiazole:

  • Bioavailability : The methoxy group in ’s compound may improve membrane permeability compared to the acetylated benzoxazolone.

Biological Activity

3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione (CAS Number: 2097866-95-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O5C_{20}H_{22}N_{4}O_{5}, with a molecular weight of 398.4 g/mol. Its structure features a complex arrangement that includes a cyclopropyl group, an imidazolidine core, and a benzoxazole moiety.

PropertyValue
Molecular FormulaC20H22N4O5C_{20}H_{22}N_{4}O_{5}
Molecular Weight398.4 g/mol
CAS Number2097866-95-8

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzoxazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds could inhibit tumor growth in xenograft models by targeting specific signaling pathways such as PI3K/Akt/mTOR .

Antimicrobial Effects

Compounds containing imidazolidine structures have been reported to possess antimicrobial activity. A related study found that derivatives effectively inhibited the growth of various bacterial strains, suggesting that the compound may also exhibit similar properties. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Properties

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. Research has shown that certain benzoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is likely mediated through several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Gene Expression : These compounds may alter the expression of genes associated with cell survival and apoptosis.
  • Interaction with Cellular Signaling Pathways : The compound may interfere with key signaling pathways such as MAPK and NF-kB.

Study 1: Anticancer Activity

In a study involving various cancer cell lines (e.g., MCF7 breast cancer cells), derivatives similar to this compound were tested for cytotoxicity using MTT assays. Results indicated IC50 values in the micromolar range, demonstrating significant anticancer activity compared to controls.

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

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